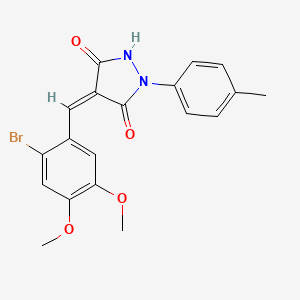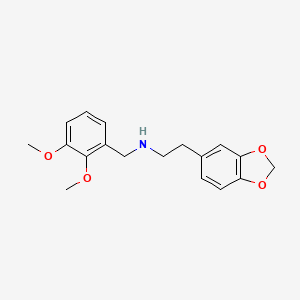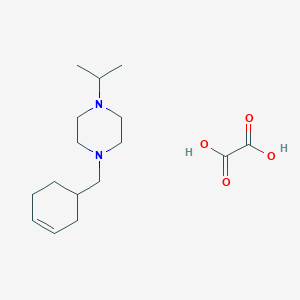
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells, leading to changes in cellular processes that result in its observed effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and exhibit antioxidant activity. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. Firstly, further studies are needed to elucidate the mechanism of action of the compound. Secondly, it is important to investigate the compound's potential applications in other fields, such as material science and environmental science. Finally, efforts should be made to develop more cost-effective synthesis methods for the compound, which will enable its widespread use in research.
Conclusion:
In conclusion, 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields. With continued research, this compound has the potential to make significant contributions to various scientific fields.
Synthesis Methods
The synthesis of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-bromo-4,5-dimethoxybenzaldehyde with pyrazolidine-3,5-dione in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, the compound has been investigated for its anticancer, antifungal, and antimicrobial properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of organic electronic devices.
properties
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-11-4-6-13(7-5-11)22-19(24)14(18(23)21-22)8-12-9-16(25-2)17(26-3)10-15(12)20/h4-10H,1-3H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHDIOGOXFTEM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OC)OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)